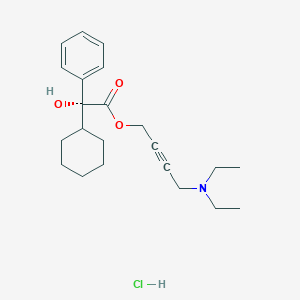

Oxybutynin chloride, (R)-

Beschreibung

BenchChem offers high-quality Oxybutynin chloride, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxybutynin chloride, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207344-05-5 | |

| Record name | Oxybutynin chloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207344055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aroxybutynin chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWB87T68BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Clinical Challenge of Overactive Bladder and the Role of (R)-Oxybutynin

An In-depth Technical Guide to the Mechanism of Action of (R)-Oxybutynin Chloride

Overactive Bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life for millions.[1][2] Pharmacotherapy remains a cornerstone of OAB management, with anticholinergic agents being a first-line treatment for decades.[2][3][4][5] Oxybutynin, approved by the FDA in 1975, is a well-established drug in this class.[1][3]

Commercially available oxybutynin is a racemic mixture, containing equal parts of the (R)- and (S)-enantiomers.[1][6] Extensive pharmacological studies have revealed that the therapeutic antimuscarinic activity resides almost exclusively within the (R)-enantiomer.[3][4][6][7][8][9] The (S)-enantiomer is largely devoid of anticholinergic effects at clinically relevant doses.[3][8] This guide will dissect the multifaceted mechanism of action of (R)-Oxybutynin chloride, providing a technical overview for researchers and drug development professionals. We will explore its primary action as a muscarinic receptor antagonist, its receptor subtype selectivity, and the experimental methodologies used to elucidate these properties.

Part 1: The Core Mechanism - Competitive Antagonism at Muscarinic Receptors

The fundamental mechanism of (R)-Oxybutynin is its action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][8][10][11] In the context of bladder function, the parasympathetic nervous system releases the neurotransmitter acetylcholine (ACh), which binds to muscarinic receptors on the detrusor smooth muscle, triggering contraction and urination.[12] (R)-Oxybutynin exerts its therapeutic effect by blocking this interaction.[13][14] By competitively inhibiting ACh from binding to these receptors, it leads to the relaxation of the bladder's smooth muscle, thereby increasing bladder capacity, reducing the frequency of uninhibited contractions, and alleviating the symptoms of OAB.[9][15]

Muscarinic Receptor Subtype Selectivity

Five distinct muscarinic receptor subtypes (M1 through M5) have been identified, and their distribution throughout the body accounts for both the therapeutic effects and the side-effect profile of anticholinergic drugs.[5][6] The detrusor muscle of the bladder predominantly expresses M2 and M3 subtypes, with the M3 receptor being the primary mediator of direct muscle contraction.[5]

(R)-Oxybutynin is not a non-selective antagonist; it exhibits a degree of selectivity for M1 and M3 receptors over the M2 subtype.[4][6][7][16] This selectivity is crucial to its function.

-

M3 Receptor Antagonism: The blockade of M3 receptors on the detrusor muscle is the principal driver of its efficacy in treating OAB.[5]

-

M1 Receptor Antagonism: M1 receptors are abundant in the central nervous system (CNS) and salivary glands. The antagonism of M1 receptors is linked to the common anticholinergic side effects, such as dry mouth and CNS effects like dizziness, somnolence, and confusion, particularly in the elderly.[2][3][16]

-

M2 Receptor Antagonism: While M2 receptors are more numerous in the bladder than M3, their primary role is to modulate contraction indirectly. (R)-Oxybutynin's lower affinity for M2 receptors is a key pharmacological feature.[4][5][7]

The following diagram illustrates the mechanism of (R)-Oxybutynin at the neuromuscular junction of the detrusor muscle.

Caption: (R)-Oxybutynin blocks acetylcholine binding to M3 receptors.

Secondary Mechanisms of Action

In addition to its primary antimuscarinic activity, oxybutynin exhibits direct antispasmodic (smooth muscle relaxant) and local anesthetic properties.[1][6][8][9][13] However, it is critical to note that these effects are significantly weaker—estimated to be about 500 times less potent than its antimuscarinic action—and are observed at concentrations far exceeding those used in clinical practice.[6] Furthermore, unlike the potent anticholinergic effect of the (R)-enantiomer, these secondary actions are not stereospecific.[3][8]

Part 2: Experimental Protocols for Mechanistic Characterization

The elucidation of (R)-Oxybutynin's mechanism of action relies on a suite of robust in vitro pharmacological assays. These experiments are designed to quantify its binding affinity for specific receptor subtypes and to measure its functional antagonism in a physiological system.

Protocol 1: Radioligand Binding Assays for Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity (Ki) and selectivity of a compound for its target receptors.[17][18] A competitive binding assay is used to measure how effectively (R)-Oxybutynin displaces a known high-affinity radiolabeled ligand from the muscarinic receptors.

Step-by-Step Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK 293) that have been engineered to express a high density of a single human muscarinic receptor subtype (M1, M2, M3, etc.).[17]

-

Assay Incubation: In a multi-well plate, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine or [³H]-QNB) is incubated with the prepared cell membranes.[19][20]

-

Competitive Displacement: A range of concentrations of unlabeled (R)-Oxybutynin chloride is added to the wells. The (R)-Oxybutynin competes with the radioligand for binding to the muscarinic receptors.

-

Separation of Bound vs. Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filter mats. This process traps the cell membranes (with bound radioligand) on the filter while the unbound radioligand passes through.[17][19]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[17]

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of (R)-Oxybutynin. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of (R)-Oxybutynin that inhibits 50% of the specific radioligand binding). The IC₅₀ is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation. This process is repeated for each muscarinic receptor subtype to establish a selectivity profile.

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Assays for Antagonist Potency

Functional assays measure the biological effect of a drug. For an antagonist like (R)-Oxybutynin, these assays quantify its ability to inhibit the response induced by a muscarinic agonist in a tissue or cell-based system.[21] The isolated organ bath technique using bladder tissue is a classic and highly relevant method.

Step-by-Step Methodology:

-

Tissue Preparation: Smooth muscle strips are carefully dissected from the detrusor muscle of an animal model (e.g., guinea pig or rat).[21]

-

Organ Bath Setup: Each tissue strip is mounted in an organ bath filled with a warmed, oxygenated physiological salt solution. The tissue is connected to an isometric force transducer to record muscle contractions.

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a stable muscarinic agonist, such as carbachol, to establish a baseline maximal contraction.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of (R)-Oxybutynin chloride for a set period.

-

Measurement of Antagonism: In the continued presence of (R)-Oxybutynin, a second concentration-response curve to carbachol is generated. The presence of the competitive antagonist will shift the agonist's curve to the right.

-

Data Analysis: This procedure is repeated with several different concentrations of (R)-Oxybutynin. The magnitude of the rightward shift in the agonist curve is used to calculate the pA₂, a measure of the antagonist's potency. A higher pA₂ value indicates a more potent antagonist.

Part 3: Quantitative Data and Interpretation

The results from binding and functional assays provide the quantitative evidence for (R)-Oxybutynin's mechanism of action. Stereoselective antimuscarinic effects are evident across M1, M2, and M3 receptor subtypes, with the activity of racemic oxybutynin residing predominantly in the (R)-enantiomer.[7]

| Receptor Subtype | (R)-Oxybutynin Affinity (pKi) | (S)-Oxybutynin Affinity (pKi) | Isomeric Ratio [(S)/(R)] |

| M1 (Rabbit Vas Deferens) | 8.2 ± 0.1 | 6.2 ± 0.1 | 88 |

| M2 (Guinea Pig Atria) | 7.4 ± 0.1 | 6.3 ± 0.1 | 12 |

| M3 (Guinea Pig Bladder) | 8.1 ± 0.1 | 6.4 ± 0.1 | 50 |

| Data adapted from Noronha-Blob L, Kachur JF. J Pharmacol Exp Ther. 1991.[7] |

Data Interpretation:

-

Potency and Stereoselectivity: The pKi values confirm that (R)-Oxybutynin has a high affinity (in the nanomolar range) for muscarinic receptors. The large isomeric ratios, ranging from 12 to 88-fold, definitively demonstrate that the (R)-enantiomer is substantially more potent than the (S)-enantiomer.[7]

-

Receptor Selectivity: The data show that (R)-Oxybutynin is slightly more selective for M1 and M3 receptors compared to M2 receptors (approximately 2-4 fold).[7] This profile underpins its clinical utility and its side effects. The high affinity for M3 receptors correlates with its therapeutic effect on the bladder, while the similarly high affinity for M1 receptors explains the prevalence of anticholinergic side effects like dry mouth and potential CNS disturbances.[5][16] The ability of oxybutynin to cross the blood-brain barrier contributes to these central effects.[2]

Conclusion: A Comprehensive Mechanistic Profile

The mechanism of action of (R)-Oxybutynin chloride is that of a potent and stereoselective competitive muscarinic receptor antagonist. Its therapeutic efficacy in overactive bladder is driven primarily by the high-affinity blockade of M3 receptors in the detrusor smooth muscle, leading to muscle relaxation and increased bladder capacity. Its selectivity profile, with comparable high affinity for M1 receptors, is directly linked to its characteristic anticholinergic side effects. While secondary antispasmodic and local anesthetic properties exist, they are not clinically significant at therapeutic doses. A thorough understanding of this detailed mechanism, validated through rigorous in vitro binding and functional assays, is essential for the rational use of this agent, for managing its side-effect profile, and for guiding the development of future, more selective therapies for overactive bladder.

References

-

Wikipedia. Oxybutynin. [Link]

-

Noronha-Blob L, Kachur JF. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. J Pharmacol Exp Ther, 256(2):562-7. [Link]

-

Gomelsky A, Dmochowski RR. (2011). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Rev Urol, 13(1):13-22. [Link]

-

Bionity.com. Oxybutynin. [Link]

-

Dr.Oracle. What is the mechanism of action of oxybutynin?. [Link]

-

PharmaCompass.com. (R)-Oxybutynin | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Drugs.com. Oxybutynin: Package Insert / Prescribing Information. [Link]

-

Kennelly M. (2005). Oxybutynin: an overview of the available formulations. P T, 30(10):585-91. [Link]

-

Patsnap Synapse. What is the mechanism of Oxybutynin Chloride?. [Link]

-

Steinfeld T, Pulido-Rios MT, Armstrong S, Hegde SS. (2010). In vitro muscarinic receptor radioligand-binding assays. Curr Protoc Pharmacol, Chapter 1:Unit 1.33. [Link]

-

Maruyama S, Ukai M, Okutsu H, Oki T, Kobayashi S, Nagahama K, Yamada S. (2008). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. J Pharmacol Sci, 108(3):369-75. [Link]

-

Hegde SS. (2006). Muscarinic receptor subtypes and management of the overactive bladder. Prog Brain Res, 155:357-76. [Link]

-

Medscape. Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4634, Oxybutynin. [Link]

-

ResearchGate. Muscarinic receptor antagonist in the treatment of overactive bladder. [Link]

-

Coraci D, Giovannini S, Ljoka C, Macis G, Padua L. (2023). Oxybutynin. StatPearls. [Link]

-

Klausner AP, Sharma S, Fletcher S, Neff P, Yang SK, Son H, Tuttle JB, Steers WD. (2008). Does oxybutynin alter plaques, amyloid beta peptides and behavior in a mouse model of Alzheimer's disease?. J Urol, 179(2):751-6. [Link]

-

Patsnap Synapse. Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends. [Link]

-

Okamura T, Chiba S, Funakoshi T, Uehara T, Kawaguchi K, Tamaki T. (2024). Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. Basic Clin Pharmacol Toxicol. [Link]

-

Ovid. Muscarinic receptors in the bladder: from basic research to therapeutics. [Link]

-

Avlani V, Gregory KJ, Morton CJ, Parker MW, Sexton PM, Christopoulos A, Valant C. (2010). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. J Comput Aided Mol Des, 24(1):59-75. [Link]

-

OSU Center for Health Sciences Research Profiles. Methods for assessing drug-related anticholinergic activity. [Link]

-

Salahudeen MS, Nishtala PS, Duffull SB. (2016). Serum Anticholinergic Activity and Cognitive and Functional Adverse Outcomes in Older People: A Systematic Review and Meta-Analysis of the Literature. Drugs Aging, 33(3):165-76. [Link]

-

Alzheimer's Drug Discovery Foundation. Can Overactive Bladder Medication Harm Your Cognitive Health?. [Link]

-

MDPI. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. [Link]

-

AUA Journals. Dementia Associated with Anticholinergic Drugs Used for Overactive Bladder: A Nested Case-Control Study Using the French National Medical-Administrative Database. [Link]

-

Ghoshal S, Nee J, Hoffman D, El-Serag HB. (2023). Anticholinergic Medications. StatPearls. [Link]

-

Drug Topics. Could Overactive Bladder Treatment Increase Dementia Risk in Diabetes Patients?. [Link]

Sources

- 1. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Oxybutynin - Wikipedia [en.wikipedia.org]

- 4. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muscarinic receptor subtypes and management of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxybutynin [bionity.com]

- 9. drugs.com [drugs.com]

- 10. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]

- 11. Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]

- 12. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]

- 15. Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones [emedicine.medscape.com]

- 16. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacology of (R)-Oxybutynin chloride

An In-depth Technical Guide on the Core Pharmacology of (R)-Oxybutynin Chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxybutynin has long been a cornerstone in the management of overactive bladder (OAB), yet its clinical utility is often hampered by tolerability issues. This technical guide delves into the pharmacology of its active enantiomer, (R)-Oxybutynin chloride, providing an in-depth analysis for drug development professionals. The therapeutic efficacy of oxybutynin is overwhelmingly attributed to the (R)-enantiomer's potent antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype integral to detrusor muscle contraction. Conversely, the (S)-enantiomer is largely devoid of this anticholinergic activity. A critical factor in oxybutynin's pharmacology is its extensive first-pass metabolism by CYP3A4, which produces the active metabolite N-desethyloxybutynin (NDO). This metabolite, while contributing to the therapeutic effect, is a primary driver of systemic anticholinergic side effects, most notably dry mouth. Understanding the stereoselective activity of the parent compound and the pharmacokinetic profile of both the parent and its active metabolite is paramount. This guide will explore the mechanistic underpinnings, the pharmacokinetic challenges, and the methodological frameworks used to evaluate compounds like (R)-Oxybutynin, offering insights into optimizing the therapeutic index through advanced formulation strategies.

Introduction: The Stereochemical and Clinical Context

Overactive Bladder (OAB): A Persistent Therapeutic Challenge

Overactive bladder is a symptom-based condition characterized by urinary urgency, typically accompanied by frequency and nocturia, with or without urge urinary incontinence.[1][2] The condition significantly impairs quality of life.[2] The primary pharmacological intervention targets the suppression of involuntary detrusor muscle contractions by blocking the binding of acetylcholine to muscarinic receptors in the bladder.[1]

Racemic Oxybutynin: The Gold Standard and Its Limitations

Racemic oxybutynin chloride, a 50:50 mixture of the (R)- and (S)-isomers, was first approved by the FDA in 1975 and has served as a benchmark agent for OAB treatment.[2][3] Its efficacy is well-established; however, its utility is frequently limited by poor patient compliance stemming from a challenging side-effect profile and the need for frequent dosing with immediate-release formulations.[1][4] These adverse effects, including dry mouth, constipation, and blurred vision, are characteristic of systemic anticholinergic activity.[5]

The Stereochemical Imperative: Isolating the Active Moiety

Pharmacological activity often resides in a single enantiomer of a chiral drug. In the case of oxybutynin, the antimuscarinic activity is predominantly attributed to the (R)-isomer.[3][6][7] The (S)-enantiomer is essentially inactive as an anticholinergic agent at clinically relevant doses.[6] This fundamental stereoselectivity provides a clear rationale for investigating (R)-Oxybutynin in isolation, with the goal of optimizing therapeutic action and potentially improving the side-effect profile. While other pharmacological actions, such as calcium antagonism and local anesthesia, are not stereospecific, they are significantly weaker than the antimuscarinic effects at therapeutic concentrations.[3][6]

Core Pharmacodynamics: Mechanism of Action

Primary Mechanism: Competitive Antagonism of Muscarinic Receptors

(R)-Oxybutynin exerts its primary therapeutic effect by acting as a competitive antagonist at postganglionic muscarinic acetylcholine receptors.[1][8] It competitively antagonizes M1, M2, and M3 subtypes.[9] In the bladder, the detrusor muscle is richly populated with M3 receptors, which, upon stimulation by acetylcholine, mediate smooth muscle contraction. By blocking these M3 receptors, (R)-Oxybutynin leads to relaxation of the bladder smooth muscle.[5][10][11] This action increases bladder capacity, diminishes the frequency of uninhibited detrusor contractions, and delays the initial desire to void.[7][10] Studies have shown that (R)-Oxybutynin possesses a slight selectivity for M1 and M3 receptors over the M2 subtype.[3][12]

Figure 1: (R)-Oxybutynin blocks ACh-mediated M3 receptor signaling.

Secondary Pharmacological Actions

Beyond its primary antimuscarinic effects, oxybutynin exhibits direct antispasmodic (smooth muscle relaxant) and local anesthetic properties.[3][5][13] The antispasmodic effect is thought to be mediated through calcium channel antagonism, but this action is four to ten times weaker than its anticholinergic activity and is not stereospecific.[6][7][9] The local anesthetic action is also a minor component at therapeutic doses.[5]

Stereoselectivity in Receptor Binding

The profound difference in activity between the enantiomers is a core concept. In vitro functional studies and receptor binding assays consistently demonstrate the stereoselectivity of the antimuscarinic effects. The isomeric potency ratio of (S)-Oxybutynin to (R)-Oxybutynin can range from 12 to over 100, depending on the specific muscarinic receptor subtype and tissue being assayed.[12]

Table 1: Stereoselective Antimuscarinic Activity of Oxybutynin Enantiomers

| Receptor Subtype | Assay Tissue | Relative Potency Order | Isomeric Ratio ((S) vs (R)) |

|---|---|---|---|

| M1 | Rabbit Vas Deferens | (R)-OXY ≥ (R/S)-OXY >> (S)-OXY | ~88 |

| M2 | Guinea Pig Atria | (R)-OXY ≥ (R/S)-OXY >> (S)-OXY | ~12 |

| M3 | Guinea Pig Bladder | (R)-OXY ≥ (R/S)-OXY >> (S)-OXY | ~43 |

Data synthesized from Noronha-Blob L, Kachur JF (1991).[12]

Despite the clear in vitro potency of (R)-Oxybutynin, clinical studies have suggested it may offer no significant pharmacological advantage over the racemate because the primary anticholinergic side effects (e.g., dry mouth, mydriasis) are also mediated by the potent (R)-enantiomer.[6][12]

Pharmacokinetics and Metabolism: The Formulation-Efficacy Nexus

Absorption, Bioavailability, and First-Pass Metabolism

Following oral administration, oxybutynin is absorbed rapidly, but its absolute bioavailability is very low, approximately 6%.[7][8][10] This is a direct result of extensive pre-systemic first-pass metabolism that occurs in the gut wall and the liver.[3][10][14] This metabolic barrier is a critical consideration in drug development and is the primary driver for the creation of alternative delivery systems.

The Metabolic Profile: CYP3A4 and the N-desethyloxybutynin (NDO) Metabolite

Oxybutynin is metabolized principally by the cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme.[3][7][10][14] This process yields two main products:

-

N-desethyloxybutynin (NDO or DEO): A pharmacologically active metabolite that possesses antimuscarinic activity similar to the parent compound.[7][10]

-

Phenylcyclohexylglycolic acid: A pharmacologically inactive metabolite.[7][10]

The formation of NDO is a pivotal event. After oral administration of immediate-release oxybutynin, plasma concentrations of NDO can be 4 to 10 times higher than that of the parent drug.[3] This active metabolite is believed to be a major contributor to the anticholinergic side-effect burden, particularly dry mouth.[3][4][9]

Figure 2: First-pass metabolism of oral (R)-Oxybutynin.

The Rationale for Alternative Formulations

The understanding of NDO's role in side effects has logically driven the development of formulations that bypass or minimize first-pass metabolism.[1][3]

-

Extended-Release (ER) Oral Tablets: These formulations use systems like the oral osmotic (OROS®) delivery system to release the drug in a controlled manner throughout the intestine, bypassing some of the initial high-concentration metabolism in the upper GI tract.[1][3][4]

-

Transdermal Delivery (Patch/Gel): By delivering the drug through the skin, intestinal and hepatic first-pass metabolism is largely avoided.[3][11]

-

Intravesical Instillation: Direct administration into the bladder also bypasses first-pass metabolism, leading to high local concentrations with minimal systemic exposure.[3][15]

This strategy results in a significant alteration of the parent drug-to-metabolite ratio, which is correlated with improved tolerability.

Table 2: Typical Plasma Ratios of N-desethyloxybutynin (NDO) to Parent Oxybutynin by Formulation

| Formulation Type | Route of Administration | Typical NDO : Oxybutynin Ratio | Rationale |

|---|---|---|---|

| Immediate-Release (IR) | Oral | 4:1 to 10:1 | Extensive first-pass metabolism |

| Extended-Release (ER) | Oral | ~4.3:1 | Delayed release bypasses some upper GI metabolism |

| Transdermal System (TDS) | Topical | ~1.3:1 | Avoids intestinal and hepatic first-pass metabolism |

| Topical Gel (OTG) | Topical | ~0.8:1 | Avoids intestinal and hepatic first-pass metabolism |

Data synthesized from Kennelly MJ (2010).[3]

Preclinical and Clinical Evaluation: A Methodological Framework

Validating the pharmacology of a compound like (R)-Oxybutynin requires a multi-tiered approach, from in vitro receptor characterization to in vivo functional assessment.

In Vitro Characterization Protocols

This protocol serves to determine the binding affinity (Kᵢ) of the test compound for specific muscarinic receptor subtypes. It is a self-validating system where specific binding must be significantly higher than non-specific binding.

-

Objective: To quantify the affinity of (R)-Oxybutynin for M1, M2, and M3 receptors.

-

Methodology:

-

Source Preparation: Utilize cell lines stably expressing human recombinant M1, M2, or M3 receptors, or tissue homogenates known to be rich in a specific subtype (e.g., guinea pig bladder for M3).

-

Radioligand Selection: Choose a high-affinity radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), as the reporter ligand.

-

Incubation: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound ((R)-Oxybutynin).

-

Control Groups: Include a "total binding" group (radioligand only) and a "non-specific binding" group (radioligand + a high concentration of a non-labeled antagonist like atropine).

-

Separation: After reaching equilibrium, rapidly separate bound from free radioligand using vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ (concentration inhibiting 50% of specific binding) and then calculate the Kᵢ using the Cheng-Prusoff equation.

-

In Vivo Assessment in Animal Models

Animal models are essential for understanding the pathophysiology of OAB and for testing therapeutic agents, although no single model perfectly recapitulates the human condition.[16][17] Common models include partial bladder outlet obstruction, which induces detrusor overactivity, and the use of spontaneous hypertensive rats.[16][18]

Cystometry is the gold-standard technique for assessing bladder function in vivo. Using conscious animals is critical as anesthesia can suppress bladder reflexes.

-

Objective: To evaluate the effect of (R)-Oxybutynin on bladder capacity, voiding frequency, and non-voiding contractions.

-

Methodology:

-

Surgical Implantation: Under anesthesia, implant a catheter into the dome of the bladder, exteriorizing it at the nape of the neck. Allow for a 3-5 day recovery period.

-

Experimental Setup: Place the conscious, unrestrained rat in a metabolic cage that allows for the collection and measurement of voided urine. Connect the bladder catheter to a pressure transducer and an infusion pump.

-

Baseline Recording: Infuse sterile saline at a constant rate (e.g., 10 mL/hr) and continuously record intravesical pressure. This allows for the determination of baseline parameters like bladder capacity, voiding interval (frequency), and the presence of non-voiding contractions.

-

Drug Administration: Administer (R)-Oxybutynin via the desired route (e.g., intravenous, oral gavage).

-

Post-Treatment Recording: After an appropriate absorption period, repeat the saline infusion and pressure recording to measure the drug's effect on cystometric parameters.

-

Data Analysis: Compare post-treatment values to baseline values. A successful antimuscarinic agent will typically increase bladder capacity, increase the inter-contraction interval, and reduce the amplitude of involuntary contractions.

-

Figure 3: Experimental workflow for in vivo evaluation using cystometry.

Clinical Trial Endpoints

In human trials, the efficacy of (R)-Oxybutynin is assessed using a combination of patient-reported outcomes from bladder diaries and quality-of-life questionnaires.

-

Primary Efficacy Endpoints: Change from baseline in the number of urge incontinence episodes per week, total incontinence episodes, and micturition frequency.[19]

-

Secondary Efficacy Endpoints: Change in voided volume per micturition.[20]

-

Safety and Tolerability: Incidence and severity of adverse events, with a particular focus on dry mouth, constipation, and central nervous system effects.[19][20]

Clinical studies have consistently shown that various formulations of oxybutynin are significantly more effective than placebo in improving OAB symptoms.[19][20][21]

Conclusion: Synthesizing the Evidence for Future Drug Development

The pharmacology of (R)-Oxybutynin chloride is a clear case study in the importance of stereochemistry and pharmacokinetics in drug design. Its therapeutic action is definitively linked to the (R)-enantiomer's high-affinity antagonism of M3 muscarinic receptors. However, the clinical success of the molecule is inextricably tied to managing its metabolic fate. The extensive first-pass metabolism and the generation of the active, side-effect-inducing metabolite N-desethyloxybutynin represent the primary challenge to its tolerability.

For researchers and drug development professionals, the key takeaways are:

-

Target Engagement is Stereospecific: Efficacy resides in the (R)-enantiomer.

-

Metabolism Drives Tolerability: The parent drug-to-metabolite ratio is a critical determinant of the therapeutic index.

-

Formulation is Paramount: Delivery systems that mitigate first-pass metabolism (e.g., transdermal, extended-release) are proven strategies for enhancing the clinical utility of oxybutynin by improving its side-effect profile.

Future development in this area will likely continue to focus on novel delivery mechanisms that optimize the pharmacokinetic profile, ensuring maximal target engagement in the bladder while minimizing systemic exposure to both the parent compound and its active metabolites.

References

-

Oxybutynin - Wikipedia. [Link]

-

Oxybutynin: Package Insert / Prescribing Information - Drugs.com. [Link]

-

Andersson KE, Soler R, Füllhase C. Animal models in overactive bladder research. Handb Exp Pharmacol. 2011;(202):15-43. [Link]

-

Noronha-Blob L, Kachur JF. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. J Pharmacol Exp Ther. 1991 Feb;256(2):562-7. [Link]

-

Dal Piaz F, et al. New insights in the metabolism of oxybutynin: evidence of N-oxidation of propargylamine moiety and rearrangement to enaminoketone. Xenobiotica. 2020 Mar;50(3):269-277. [Link]

-

Animal models in overactive bladder research. - Semantic Scholar. [Link]

-

G04BD04 - Oxybutynin - Acute Porphyria Drugs. [Link]

-

Shin HS, et al. Review of Animal Models to Study Urinary Bladder Function. Animals (Basel). 2024 Jan 12;14(2):264. [Link]

-

Oxybutynin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

-

Kennelly MJ. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Rev Urol. 2010 Winter;12(1):12-9. [Link]

-

What is the mechanism of action of oxybutynin? - Dr.Oracle. [Link]

-

(R)-Oxybutynin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

-

Andersson KE, Soler R, Füllhase C. Animal Models in Overactive Bladder Research. Handb Exp Pharmacol. 2011;(202):15-43. [Link]

-

Shin HS, et al. Review of Animal Models to Study Urinary Bladder Function. Animals (Basel). 2024 Jan 12;14(2):264. [Link]

-

Feleke, et al. Oxybutynin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]

-

What is the mechanism of Oxybutynin Chloride? - Patsnap Synapse. [Link]

-

DITROPAN (oxybutynin chloride) Tablets and Syrup - accessdata.fda.gov. [Link]

-

Oxybutynin Chloride: Uses, Side Effects & Dosage - Healio. [Link]

-

Gormley EA, et al. Oxybutynin: an overview of the available formulations. Clin Interv Aging. 2006;1(4):369-75. [Link]

-

A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - ResearchGate. [Link]

-

Oxybutynin - bionity.com. [Link]

-

Appell RA, et al. Prospective randomized controlled trial of extended-release oxybutynin chloride and tolterodine tartrate in the treatment of overactive bladder: results of the OBJECT Study. Mayo Clin Proc. 2001 Apr;76(4):358-63. [Link]

-

Dmochowski RR. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. Expert Opin Pharmacother. 2002 Apr;3(4):443-50. [Link]

-

D'Hondt, et al. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals (Basel). 2023 Feb 1;16(2):212. [Link]

-

Oxybutynin | C22H31NO3 | CID 4634 - PubChem - NIH. [Link]

-

Dubeau CE, et al. Efficacy and safety of oxybutynin chloride topical gel for women with overactive bladder syndrome. Am J Obstet Gynecol. 2012 May;206(5):442.e1-9. [Link]

-

Martínez-Agulló E, et al. Insights into the Management of Overactive Bladder with Transdermal Oxybutynin: A Practical Review. Urol Int. 2021;105(3-4):183-191. [Link]

-

The effectiveness of intravesical oxybutynin in the management of overactive bladder: a clinical study - ResearchGate. [Link]

-

Kretschmar M, et al. A Population Pharmacokinetic Model of (R)- and (S)- Oxybutynin and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers. J Clin Pharmacol. 2021 Jul;61(7):961-971. [Link]

Sources

- 1. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxybutynin chloride: alterations in drug delivery and improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Oxybutynin Chloride? [synapse.patsnap.com]

- 6. Oxybutynin - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Oxybutynin [bionity.com]

- 10. drugs.com [drugs.com]

- 11. droracle.ai [droracle.ai]

- 12. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxybutynin Chloride: Uses, Side Effects & Dosage | Healio [healio.com]

- 14. G04BD04 - Oxybutynin [drugsporphyria.net]

- 15. researchgate.net [researchgate.net]

- 16. Animal models in overactive bladder research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Animal models in overactive bladder research. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Prospective randomized controlled trial of extended-release oxybutynin chloride and tolterodine tartrate in the treatment of overactive bladder: results of the OBJECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy and safety of oxybutynin chloride topical gel for women with overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Insights into the Management of Overactive Bladder with Transdermal Oxybutynin: A Practical Review - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Dichotomy of Oxybutynin: A Guide to Enantiomeric Activity and Analysis

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxybutynin, a cornerstone in the management of overactive bladder (OAB), is a chiral molecule administered clinically as a racemic mixture. This guide delves into the critical yet often overlooked aspect of its stereochemistry, dissecting the distinct pharmacological profiles of its (R)- and (S)-enantiomers. We will explore the profound implications of this stereochemical dichotomy on therapeutic efficacy and adverse effect profiles, underpinned by a detailed examination of the underlying pharmacology, metabolism, and bioanalytical methodologies. This document serves as a comprehensive resource, providing not only a robust theoretical framework but also actionable, field-proven protocols for the chiral separation and analysis of oxybutynin and its principal active metabolite, N-desethyloxybutynin (DEO).

Introduction: The Significance of Chirality in Oxybutynin's Therapeutic Action

Oxybutynin exerts its therapeutic effect primarily through the antagonization of muscarinic acetylcholine receptors in the detrusor smooth muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity.[1][2][3] The commercially available drug is a 50:50 mixture of its (R)- and (S)-enantiomers.[4] However, the pharmacological activity is not equally distributed between these two stereoisomers. The antimuscarinic effects, which are responsible for the desired therapeutic outcome in OAB, reside predominantly in the (R)-enantiomer.[5][6][7] Conversely, the (S)-enantiomer is significantly less potent in its anticholinergic activity.[5][6] This fundamental difference in enantiomeric activity is the cornerstone for understanding the drug's complete pharmacological profile, including its therapeutic window and the genesis of its side effects.

The rationale for developing and administering a racemic mixture, despite the stereospecificity of its primary mechanism of action, is multifaceted and rooted in historical drug development paradigms. However, a deeper understanding of the distinct roles of each enantiomer and their metabolites is crucial for the rational design of next-generation therapies with improved efficacy and tolerability.

Pharmacological Disparity of Oxybutynin Enantiomers

The differential pharmacology of (R)- and (S)-oxybutynin is most pronounced at the muscarinic receptors. In vitro studies have consistently demonstrated that (R)-oxybutynin is a significantly more potent antagonist at M1, M2, and M3 muscarinic receptor subtypes compared to (S)-oxybutynin.[6] The isomeric potency ratio ((S)OXY/(R)OXY) can range from 12 to 88 depending on the receptor subtype.[6]

While the antimuscarinic activity is stereoselective, other pharmacological actions of oxybutynin, such as its direct antispasmodic effect on smooth muscle and its local anesthetic properties, are not considered to be stereospecific.[5] However, these effects are substantially weaker than its antimuscarinic action and their clinical significance at therapeutic doses is debatable.[4]

The Role of the Active Metabolite: N-Desethyloxybutynin (DEO)

Orally administered oxybutynin undergoes extensive first-pass metabolism in the gut wall and liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][7][8] This leads to the formation of a major active metabolite, N-desethyloxybutynin (DEO).[1][3][9] Importantly, DEO is also a chiral molecule and its enantiomers exhibit pharmacological activity.[9][10] In fact, both (R)- and (S)-DEO are potent antimuscarinic agents, with the (R)-enantiomer of DEO also being more potent than its (S)-counterpart.[9][10]

The formation of DEO is a critical factor in the overall clinical profile of oxybutynin, as high plasma concentrations of this metabolite are thought to contribute significantly to the anticholinergic side effects, such as dry mouth.[11] The stereoselective metabolism of oxybutynin adds another layer of complexity. Following oral administration, the plasma concentrations of the less active (S)-oxybutynin are often higher than those of the more active (R)-oxybutynin, while the opposite is observed for the DEO enantiomers, with (R)-DEO concentrations exceeding those of (S)-DEO.[12][13]

The following diagram illustrates the metabolic pathway of oxybutynin and the stereochemical relationships.

Caption: Metabolic pathway of racemic oxybutynin.

Pharmacokinetics: The Influence of Administration Route on Stereoisomer Profile

The pharmacokinetic profiles of oxybutynin and DEO enantiomers are heavily dependent on the route of administration. This is a critical consideration in drug development and clinical practice, as it directly impacts the balance between therapeutic effects and adverse reactions.

| Parameter | Oral Administration | Transdermal Administration |

| First-Pass Metabolism | Extensive | Largely avoided |

| (R)-Oxybutynin Bioavailability | Low (approx. 7%)[14] | Higher |

| DEO/Oxybutynin Ratio | High (DEO >> OXY)[11][12] | Low (DEO < OXY)[11][12] |

| Primary Contributor to Side Effects | (R)-DEO | (R)-Oxybutynin |

Table 1: Comparison of Pharmacokinetic Properties of Oxybutynin Stereoisomers by Administration Route.

The extensive first-pass metabolism following oral administration leads to high concentrations of DEO, which are strongly implicated in anticholinergic side effects.[11] Transdermal delivery systems, by bypassing the gastrointestinal tract and liver, result in significantly lower DEO plasma concentrations.[11][12] This altered pharmacokinetic profile is the primary reason for the improved tolerability, particularly the reduced incidence of dry mouth, observed with transdermal oxybutynin formulations.[11]

Experimental Protocols: Chiral Separation and Analysis

The accurate quantification of individual enantiomers of oxybutynin and DEO in biological matrices is essential for pharmacokinetic studies, bioequivalence trials, and the development of enantiopure formulations. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely employed technique for this purpose.

Protocol: Chiral HPLC Separation of Oxybutynin Enantiomers

This protocol provides a general methodology for the chiral separation of oxybutynin enantiomers. Optimization will be required based on the specific HPLC system and available CSPs.

Objective: To achieve baseline separation of (R)- and (S)-oxybutynin from a racemic mixture.

Materials:

-

HPLC system with UV or Mass Spectrometric (MS) detector

-

Chiral stationary phase column (e.g., Lux® i-Amylose-3, Amycoat™)[15][16][17]

-

Racemic oxybutynin standard

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, diethylamine)

Methodology:

-

Column Selection: Choose a suitable polysaccharide-based chiral stationary phase. Amylose-based columns have shown good selectivity for oxybutynin enantiomers.[15][16][17]

-

Mobile Phase Preparation: A common mobile phase for normal-phase chiral separations consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting composition is n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v).[15][16]

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic oxybutynin standard in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Injection and Separation: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 225 nm) or a mass spectrometer.[16]

-

Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the ratio of hexane to isopropanol) and the flow rate to improve resolution.

The following diagram outlines the general workflow for chiral HPLC method development.

Caption: Workflow for chiral HPLC method development.

Future Perspectives and Drug Development Implications

The distinct pharmacological profiles of the oxybutynin enantiomers and their metabolites present both challenges and opportunities for drug development. While (R)-oxybutynin is the primary therapeutic agent, its development as a single-enantiomer drug has not demonstrated a significant clinical advantage over the racemate in terms of the therapeutic-to-side-effect ratio.[6] This is likely due to the significant contribution of the active metabolite, (R)-DEO, to both efficacy and side effects.

However, the exploration of (S)-oxybutynin as a therapeutic agent is an intriguing possibility. Given its weak antimuscarinic activity but retained antispasmodic properties, (S)-oxybutynin could potentially offer therapeutic benefits for OAB with a significantly reduced burden of anticholinergic side effects.[5][9] Further clinical investigation into the efficacy and safety of enantiopure (S)-oxybutynin is warranted.

Moreover, the development of novel delivery systems that can further modulate the pharmacokinetic profiles of the parent drug and its metabolites remains a promising avenue for improving the therapeutic index of oxybutynin-based therapies.

Conclusion

The stereochemistry of oxybutynin is not a mere academic curiosity but a critical determinant of its clinical performance. A comprehensive understanding of the distinct roles of the (R)- and (S)-enantiomers of both the parent drug and its active metabolite, N-desethyloxybutynin, is paramount for researchers and drug development professionals in the field of urology. The ability to analytically resolve and quantify these stereoisomers is a fundamental requirement for advancing our knowledge and developing safer and more effective treatments for overactive bladder. This guide has provided a detailed overview of the core principles and practical methodologies to aid in this endeavor.

References

-

Noronha-Blob, L., & Kachur, J. F. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics, 256(2), 562–567. [Link]

-

Zobrist, R. H., Schmid, B., O'Connell, M., & Preik, M. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Journal of Clinical Pharmacology, 41(7), 753–761. [Link]

-

Kennelly, M. J. (2010). A comparative review of oxybutynin chloride formulations: pharmacokinetics and therapeutic efficacy in overactive bladder. Reviews in Urology, 12(1), 1–8. [Link]

-

Drugs.com. (n.d.). Oxybutynin: Package Insert / Prescribing Information. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Oxybutynin. In Wikipedia. Retrieved from [Link]

-

Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 37(2), 190–202. [Link]

-

Kachur, J. F., et al. (1991). Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. The Journal of Pharmacology and Experimental Therapeutics, 256(2), 562-567. [Link]

-

Phenomenex. (n.d.). Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal Phase Mobile Phase Conditions. Retrieved from [Link]

-

Smellie, A., et al. (2001). The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. Bioorganic & Medicinal Chemistry Letters, 11(13), 1759–1762. [Link]

-

Iqbal, M., et al. (2015). Separation of Cetirizine, Oxybutynin and Brinzolamide Drugs by Chiral-HPLC Methods. Journal of Chromatographic Science, 53(8), 1344–1349. [Link]

-

Dr. Oracle. (n.d.). What is the mechanism of Oxybutynin? Retrieved from [Link]

-

Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 37(2), 190-202. [Link]

-

Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 37(2), 190-202. [Link]

-

Zobrist, R. H., et al. (2001). Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers. Journal of Clinical Pharmacology, 41(7), 753-61. [Link]

-

Laufen, H., et al. (2020). A Population Pharmacokinetic Model of (R)- and (S)- Oxybutynin and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers. Clinical Pharmacology in Drug Development, 9(6), 754-765. [Link]

-

Walker, T. A. (2000). THE CHIRAL SEPARATION OF OXYBUTYNIN ENANTIOMERS USING AN OVOMUCOID COLUMN. Journal of Liquid Chromatography & Related Technologies, 23(6), 875-888. [Link]

-

Sharma, P., et al. (2015). Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. Journal of Pharmaceutical and Biomedical Analysis, 107, 306-316. [Link]

-

Phenomenex. (2022, May 20). Chiral Separation of Oxybutynin on Lux i-Amylose-3. Retrieved from [Link]

-

Vanden Eynde, J. J. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 15(11), 1395. [Link]

-

Douch, P. G., & Smith, K. J. (2005). Oxybutynin: an overview of the available formulations. Patient preference and adherence, 2, 259–264. [Link]

-

Smellie, A., et al. (2001). The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. Bioorganic & Medicinal Chemistry Letters, 11(13), 1759-1762. [Link]

-

Li, S., et al. (2016). Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector. Journal of Separation Science, 39(20), 3956-3962. [Link]

-

PharmaCompass. (n.d.). (R)-Oxybutynin. Retrieved from [Link]

-

Vanden Eynde, J. J. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 15(11), 1395. [Link]

-

Gormley, E. A. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. [Link]

-

Probes & Drugs. (n.d.). OXYBUTYNIN. Retrieved from [Link]

-

Sasai, H., et al. (2007). A Practical Synthesis of (S)-Oxybutynin. Tetrahedron: Asymmetry, 18(12), 1471-1476. [Link]

-

Vanden Eynde, J. J. (2022). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 15(11), 1395. [Link]

-

Kennelly, M. J. (2010). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in urology, 12(1), 1–8. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4634, Oxybutynin. Retrieved from [Link].

-

Li, H., et al. (2019). Simultaneous quantification of oxybutynin and its active metabolite N-desethyl oxybutynin in rat plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of oxybutynin transdermal patch. Biomedical Chromatography, 33(4), e4456. [Link]

-

Moreira, B. J., et al. (2015). Enantioselective analysis of oxybutynin and N-desethyloxybutynin with application to an in vitro biotransformation study. Journal of Pharmaceutical and Biomedical Analysis, 102, 333-340. [Link]

-

Douch, P. G., & Smith, K. J. (2005). Oxybutynin: an overview of the available formulations. Patient preference and adherence, 2, 259–264. [Link]

-

Haginaka, J. (2001). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. Journal of Health Science, 47(5), 421-429. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. droracle.ai [droracle.ai]

- 3. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxybutynin - Wikipedia [en.wikipedia.org]

- 6. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic terodiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Population Pharmacokinetic Model of (R)- and (S-) Oxybutynin and Its Active Metabolites After Oral and Intravesical Administration to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 16. researchgate.net [researchgate.net]

- 17. Chiral Separation of Oxybutynin on Lux i-Amylose-3 | Phenomenex [phenomenex.com]

Introduction: The Challenge of Overactive Bladder and the Emergence of Oxybutynin

An In-Depth Technical Guide to the Discovery and Development of (R)-Oxybutynin Chloride

Overactive Bladder (OAB) is a prevalent clinical condition characterized by symptoms of urinary urgency, frequency, and, in many cases, urge incontinence.[1][2] These symptoms can significantly impair quality of life. For decades, the primary pharmacological treatment has involved antimuscarinic agents, which work by relaxing the bladder's detrusor muscle.[3]

Oxybutynin, a tertiary amine with both anticholinergic and direct antispasmodic properties, was first approved by the FDA in 1975 and became a first-line therapy for OAB.[4][5][6] It is commercially available as a racemic mixture, containing equal amounts of its (R)- and (S)-enantiomers.[4][7][8] While effective, the clinical utility of immediate-release racemic oxybutynin has often been limited by a significant burden of anticholinergic side effects, including dry mouth (xerostomia), constipation, blurred vision, and central nervous system (CNS) effects like dizziness and confusion.[9][10][11][12] This challenging side-effect profile prompted extensive research into the underlying pharmacology of its individual stereoisomers, initiating the journey into the discovery and development of (R)-Oxybutynin.

The Rationale for Stereoisomer Investigation: Unraveling the Pharmacology of Oxybutynin Enantiomers

The foundational hypothesis for investigating the individual enantiomers was that the therapeutic effects and the adverse effects of oxybutynin might be stereoselectively distributed. It was postulated that one enantiomer might be responsible for the desired bladder relaxation, while the other could be inactive or contribute disproportionately to the side effects.

Subsequent pharmacological studies validated this hypothesis. The antimuscarinic activity, which is the primary mechanism for treating OAB, was found to reside almost exclusively in the (R)-enantiomer.[7][13][14] In contrast, the (S)-enantiomer is essentially devoid of anticholinergic activity at clinically relevant doses.[5][13] This discovery was a critical turning point, suggesting that a formulation of pure (R)-Oxybutynin could potentially offer the same therapeutic benefit as the racemate but with a significantly improved tolerability profile.

Stereoselective Synthesis of (R)-Oxybutynin: The Chemical Challenge

The development of a pure enantiomer drug requires a robust and efficient method for stereoselective synthesis. The core challenge in producing (R)-Oxybutynin lies in the creation of its chiral center at the α-carbon of the phenylcyclohexylglycolic acid moiety.

The overall synthesis is convergent, involving the esterification of an optically active acid with an amino alcohol chain.[15] The key step is the asymmetric synthesis of the chiral intermediate, (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Various methods have been developed to achieve this, often employing chiral auxiliaries or enantioselective catalysts.

Experimental Protocol: Representative Asymmetric Synthesis of the Chiral Acid Intermediate

One established method involves the use of a chiral auxiliary, such as (S)-mandelic acid, to direct the stereochemistry of a key reaction. This approach, known as self-replication of stereochemistry, provides high diastereomeric excess.

Step 1: Formation of Dioxolone

-

(S)-Mandelic acid is reacted with trimethylacetaldehyde (pivaldehyde) to form a chiral dioxolone. This template establishes the stereochemical environment.

Step 2: Diastereoselective Aldol Reaction

-

The dioxolone is deprotonated using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C).

-

The resulting enolate is then reacted with cyclohexanone. The bulky chiral template directs the attack on the ketone to stereoselectively form one diastereomer of the aldol adduct.

Step 3: Hydrolysis and Hydrogenation

-

The aldol adduct undergoes dehydration, followed by hydrolysis to remove the chiral auxiliary.

-

Subsequent hydrogenation of the resulting double bond yields (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with excellent enantiomeric excess (>99%).[16]

-

Note: To obtain the desired (R)-acid, one would start with (R)-mandelic acid or use an alternative synthetic route.

Step 4: Esterification to (R)-Oxybutynin

-

The enantiomerically pure (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is activated (e.g., by conversion to an acid chloride or using a coupling agent).

-

The activated acid is then reacted with 4-(diethylamino)but-2-yn-1-ol to form the final ester, (R)-Oxybutynin.[15][16]

Caption: Stereoselective Synthesis Pathway for (R)-Oxybutynin.

Pharmacological Profile of (R)-Oxybutynin

Mechanism of Action

(R)-Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[5][17] In the bladder, parasympathetic nerve stimulation releases acetylcholine (ACh), which binds to M3 muscarinic receptors on the detrusor smooth muscle, causing it to contract and leading to urination. By blocking these M3 receptors, (R)-Oxybutynin inhibits the action of ACh, leading to detrusor muscle relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.[18][19]

Caption: (R)-Oxybutynin's Mechanism of Action on the Detrusor Muscle.

Receptor Binding and Functional Assays

In vitro studies have precisely quantified the stereoselectivity of oxybutynin. (R)-Oxybutynin shows significantly higher affinity for M1 and M3 receptors compared to the (S)-enantiomer. Both active enantiomers are slightly more selective for M1 and M3 receptors over M2 receptors, which are predominantly found in cardiac tissue.[14] This M2-sparing effect is theoretically advantageous, as it may reduce the potential for cardiac side effects.

| Compound | M1 Affinity (pKi) | M2 Affinity (pKi) | M3 Affinity (pKi) |

| (R)-Oxybutynin | ~8.9 | ~8.1 | ~9.0 |

| (S)-Oxybutynin | ~7.3 | ~7.0 | ~7.8 |

| Racemic Oxybutynin | ~8.8 | ~8.0 | ~8.9 |

| Source: Data synthesized from preclinical studies.[14][20] |

Experimental Protocol: In Vitro Muscarinic Receptor Binding Assay

1. Membrane Preparation:

-

Harvest tissues expressing the target receptor subtype (e.g., guinea pig bladder for M3, rabbit vas deferens for M1).

-

Homogenize the tissue in a buffered solution and centrifuge to pellet the cell membranes.

-

Resuspend the membrane preparation to a specific protein concentration.

2. Competitive Binding:

-

Incubate the membrane preparation with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

-

Add increasing concentrations of the test compound ((R)-, (S)-, or racemic oxybutynin).

3. Separation and Quantification:

-

After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

4. Data Analysis:

-

Plot the percentage of bound radioligand against the concentration of the test compound.

-

Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ (concentration inhibiting 50% of specific binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

The Role of Metabolism: The N-desethyloxybutynin Conundrum

A pivotal discovery in the oxybutynin story was the role of its major active metabolite, N-desethyloxybutynin.[13][18] When administered orally, oxybutynin undergoes extensive first-pass metabolism in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[7][15][19]

This process converts a significant portion of the parent drug into N-desethyloxybutynin before it reaches systemic circulation, resulting in a low oral bioavailability of about 6%.[15][19] Crucially, plasma concentrations of N-desethyloxybutynin can be four to six times higher than that of the parent oxybutynin.[13][15]

Clinical Development and the Shift in Strategy: From Pure (R)-Oxybutynin to Improved Formulations

Despite the compelling preclinical data, clinical trials investigating pure (R)-Oxybutynin revealed that it offered little to no significant pharmacological advantage over the racemic mixture in terms of its therapeutic window (the balance between efficacy and side effects).[5][13][14] The side effect profile remained a limiting factor.

This outcome, combined with the growing understanding of the N-desethyloxybutynin metabolite, triggered a logical and highly successful pivot in research and development strategy. The new goal was not to isolate the active enantiomer, but to develop novel formulations of the existing racemic drug that could bypass or minimize first-pass metabolism. The objective was clear: reduce the formation of N-desethyloxybutynin to improve tolerability.[3][7]

This led to the development of several advanced delivery systems:

-

Extended-Release (ER) Oral Tablets: Designed for once-daily dosing, these formulations provide more stable plasma concentrations of oxybutynin and reduce the peak levels of N-desethyloxybutynin compared to the immediate-release (IR) version.[22]

-

Transdermal Delivery System (TDS) Patch: Applied to the skin, the patch delivers oxybutynin directly into the systemic circulation, almost completely avoiding first-pass metabolism.[3][13] This results in a much lower ratio of metabolite to parent drug.

-

Topical Gel: Similar to the patch, the topical gel allows for transdermal absorption, minimizing the formation of N-desethyloxybutynin.[3]

| Formulation | Bioavailability | Metabolite-to-Parent Drug Ratio | Key Clinical Outcome |

| Immediate-Release (IR) Oral | ~6%[15][19] | High (~6:1)[13] | Effective, but high rates of dry mouth.[1] |

| Extended-Release (ER) Oral | Improved over IR | Lower than IR (~4:1)[7] | Similar efficacy to IR with significantly less dry mouth.[1][7] |

| Transdermal Patch (TDS) | High | Very Low (~1:1)[7] | Efficacious with the lowest rates of dry mouth and CNS side effects.[7][23] |

| Topical Gel | High | Very Low (<1:1)[7] | Efficacious with very low rates of anticholinergic side effects.[3] |

Clinical trials consistently demonstrated that these alternative formulations, particularly the transdermal systems, maintained the efficacy of the original drug while dramatically improving its tolerability.[3][7] For instance, the OPERA trial showed that oxybutynin ER was more effective than tolterodine ER in reducing weekly micturition frequency.[7] Studies of the transdermal patch showed a significant reduction in incontinence episodes compared to placebo, with rates of dry mouth similar to placebo.[23]

Caption: R&D Logic: From Enantiomer Focus to Formulation Innovation.

Conclusion and Future Perspectives

The story of (R)-Oxybutynin is a compelling case study in pharmaceutical development, demonstrating how an initial hypothesis can evolve in the face of new scientific evidence. The initial, logical pursuit of the pure, active (R)-enantiomer did not yield the expected clinical breakthrough. However, the rigorous pharmacological investigation that this pursuit entailed was far from a failure. It led directly to the critical understanding of the role of the N-desethyloxybutynin metabolite in causing adverse effects.

This knowledge fundamentally shifted the development strategy, leading to the creation of advanced formulations of racemic oxybutynin that successfully mitigated the primary clinical limitation of the drug. By minimizing first-pass metabolism, the extended-release and transdermal delivery systems have significantly improved the therapeutic index of oxybutynin, enhancing patient compliance and providing a better-tolerated treatment for millions suffering from overactive bladder. The journey of (R)-Oxybutynin underscores a crucial principle in drug development: a deep understanding of a drug's stereochemistry and metabolic fate is essential for optimizing its clinical performance.

References

-

Wikipedia. Oxybutynin. [Link]

-

PharmaCompass. (R)-Oxybutynin | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Noronha-Blob L, Kachur JF. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs. J Pharmacol Exp Ther. 1991 Feb;256(2):562-7. [Link]

-

Gisolfi, C. V., & Lamb, D. R. (2000). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 11(2), 95–101. [Link]

-

PubChem. Oxybutynin. [Link]

-

SingleCare. Oxybutynin side effects and how to avoid them. (2023-06-05). [Link]

-

Bionity.com. Oxybutynin. [Link]

-

D'Auria, M., & Racioppi, R. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Pharmaceuticals, 16(10), 1423. [Link]

-

Sand, P. K. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. [Link]

-

Drugs.com. Oxybutynin: Package Insert / Prescribing Information. [Link]

-

Drugs.com. Oxybutynin Side Effects. (2024-03-26). [Link]

-

Healthline. Oxybutynin: Side Effects, Dosage, Uses, and More. (2025-10-15). [Link]

-

MedlinePlus. Oxybutynin. (2025-09-15). [Link]

-

Rovner, E. S. (2004). Oxybutynin extended release for the management of overactive bladder: a clinical review. Expert opinion on pharmacotherapy, 5(4), 887–894. [Link]

-

NHS. Side effects of oxybutynin. [Link]

-

Dr.Oracle. What is the mechanism of action of oxybutynin? (2025-02-14). [Link]

-

YouTube. Pharmacology of Oxybutynin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-01-24). [Link]

-

Staskin, D. R., & Michel, M. C. (2011). Development of oxybutynin chloride topical gel for overactive bladder. Open access journal of urology, 3, 35–42. [Link]

-

Dmochowski, R. R., Nitti, V. W., Staskin, D. R., Luber, K. M., Appell, R. A., & Davila, G. W. (2005). Transdermal oxybutynin in the treatment of adults with overactive bladder: combined results of two randomized clinical trials. World journal of urology, 23(4), 263–270. [Link]

-

Appell, R. A., Sand, P., Dmochowski, R., Anderson, R., Zinner, N., Lama, D., Roach, M., Miklos, J., Saltzstein, D., Boone, T., Staskin, D. R., & Albrecht, D. (2001). Prospective randomized controlled trial of extended-release oxybutynin chloride and tolterodine tartrate in the treatment of overactive bladder: results of the OBJECT Study. Mayo Clinic proceedings, 76(4), 358–363. [Link]

-

Patsnap. Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends. (2023-09-14). [Link]

-

Urogynaecologia. The effectiveness of intravesical oxybutynin in the management of overactive bladder: a clinical study. (2024-12-12). [Link]

-

Tsakalozou, E., Sun, D., Wen, H., & Zhang, X. (n.d.). In vitro-in vivo relationship development for oxybutynin chloride extended- release tablets to assess bioequivalence. [Link]

-

Ann Pharm Fr. (2005). [Development of an intravesial oxybutynin chloride solution: from formulation to quality control]. 63(2), 162-6. [Link]

-

ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. [Link]

-

ResearchGate. (2025). Design, synthesis and activity of novel derivatives of Oxybutynin and Tolterodine. [Link]

-

ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. [Link]

-

ResearchGate. (2025). A Practical Synthesis of (S)-Oxybutynin. [Link]

-

National Cancer Institute. Definition of oxybutynin chloride. [Link]

Sources

- 1. Oxybutynin extended release for the management of overactive bladder: a clinical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urogynaecologia.org [urogynaecologia.org]

- 3. Development of oxybutynin chloride topical gel for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxybutynin [bionity.com]

- 6. Decoding Oxybutynin Chloride: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]

- 7. A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxybutynin | antagonist of the M1, M2, and M3 muscarinic acetylcholine receptor| CAS 5633-20-5 | Ditropan, Lyrinel XL, Lenditro, Oxybutynin, Uripan| InvivoChem [invivochem.com]

- 9. Oxybutynin side effects and how to avoid them | SingleCare [singlecare.com]

- 10. drugs.com [drugs.com]

- 11. Oxybutynin: Side Effects, Dosage, Uses, and More [healthline.com]

- 12. Oxybutynin: MedlinePlus Drug Information [medlineplus.gov]

- 13. Oxybutynin - Wikipedia [en.wikipedia.org]

- 14. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]